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Methyl 3-(oxan-4-yl)propanoate

Cat. No.: B13502414
M. Wt: 172.22 g/mol
InChI Key: LOCAWSHQDKCXAU-UHFFFAOYSA-N
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Description

Positioning of Methyl 3-(oxan-4-yl)propanoate within Ester and Cyclic Ether Chemistry

This compound is an organic molecule that incorporates two key functional groups: an ester and a saturated cyclic ether. The ester group, specifically a methyl propanoate, consists of a carbonyl group bonded to an oxygen atom, which is in turn attached to a methyl group. The propanoate chain extends to connect to a six-membered saturated cyclic ether known as oxane, or tetrahydropyran (B127337) (THP). This unique structural combination places the compound at the intersection of ester and cyclic ether chemistry, two significant areas in organic synthesis and medicinal chemistry.

Saturated oxygen heterocycles are prevalent in a wide range of biologically active natural products and pharmaceutical compounds. mdpi.com The tetrahydropyran ring, in particular, is a common motif in numerous natural products and is considered a "privileged" scaffold in drug discovery due to its favorable pharmacokinetic properties. mdpi.comresearchgate.net Esters are also fundamental building blocks in organic chemistry, known for their relative stability and utility as intermediates in the synthesis of more complex molecules.

Review of Prevalent Research Themes in Propanoate Derivatives with Saturated Cyclic Ethers

Research involving propanoate derivatives featuring saturated cyclic ethers often revolves around their synthesis and application as building blocks for more complex molecular architectures. A primary theme is the stereoselective synthesis of these compounds, where the spatial arrangement of atoms is precisely controlled. This is crucial as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.gov

Another significant research area is the incorporation of these motifs into larger, biologically active molecules. For instance, the tetrahydropyran ring system is a key component of numerous natural products with diverse pharmacological activities. mdpi.comresearchgate.net Consequently, the synthesis of propanoate derivatives containing this ring serves as a critical step in the total synthesis of such natural products.

Furthermore, research explores the chemical modifications of both the ester and the cyclic ether components to generate libraries of related compounds for screening in drug discovery programs. The ester can be hydrolyzed, reduced, or converted to other functional groups, while the cyclic ether can undergo ring-opening or substitution reactions. mdpi.com The investigation of the physical and chemical properties of these compounds, such as their conformational preferences and reactivity, also constitutes an important research theme.

Identification of Knowledge Gaps and Rationale for Focused Research on this compound

While the broader classes of esters and cyclic ethers are extensively studied, a focused literature search reveals a significant knowledge gap specifically concerning this compound. There is a lack of dedicated studies on its synthesis, characterization, and potential applications. Much of the available information pertains to its role as a potential intermediate or a member of large compound libraries, with limited detail on its specific properties. molport.commolport.commolport.com

This gap provides a strong rationale for focused research on this particular molecule. A thorough investigation could uncover unique properties or applications that are not immediately apparent from the study of its constituent functional groups alone. For instance, the interplay between the ester and the cyclic ether moieties could lead to interesting conformational behavior or reactivity patterns. A detailed study would contribute valuable data to the broader understanding of how these two common functional groups influence each other within the same molecule.

Delineation of Research Objectives and Scope

To address the identified knowledge gaps, a focused research program on this compound would encompass the following objectives:

Development of Efficient Synthetic Routes: The primary objective would be to establish and optimize a reliable and high-yielding synthesis of this compound. This would involve exploring different synthetic strategies and reaction conditions.

Comprehensive Spectroscopic and Physicochemical Characterization: A thorough characterization of the purified compound using various spectroscopic techniques (such as NMR, IR, and mass spectrometry) and physicochemical measurements would be essential to establish a complete profile of the molecule.

Exploration of Chemical Reactivity: The research would investigate the reactivity of both the ester and cyclic ether functionalities. This could include hydrolysis of the ester, reduction to the corresponding alcohol, and reactions involving the ether oxygen or the C-H bonds of the tetrahydropyran ring.

Investigation of Potential Applications: Based on its structure and properties, the research could explore its potential as a building block in the synthesis of more complex molecules, such as analogs of known bioactive compounds or novel materials.

The scope of this research would be confined to the fundamental organic chemistry of this compound and would not extend to biological or toxicological testing.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound190515-96-9C9H16O3172.22
Methyl 3-(4-oxopiperidin-1-yl)propanoate190515-96-9C9H15NO3185.22 nih.gov
Methyl 2-hydroxy-3-(oxan-4-yl)propanoate1440961-07-8C9H16O4188.22 fluorochem.co.uk
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride1305711-83-4C9H18ClNO3223.7 molport.com
Methyl 3-oxo-3-(oxan-4-yl)propanoate75338-17-9Not AvailableNot Available bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B13502414 Methyl 3-(oxan-4-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3-(oxan-4-yl)propanoate

InChI

InChI=1S/C9H16O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h8H,2-7H2,1H3

InChI Key

LOCAWSHQDKCXAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCOCC1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Methyl 3 Oxan 4 Yl Propanoate

Retrosynthetic Analysis for Targeted Synthesis

Strategic Disconnections and Key Precursors

A retrosynthetic analysis of methyl 3-(oxan-4-yl)propanoate reveals several potential disconnection points, leading to readily available starting materials. researchgate.net The most apparent disconnection is at the ester functional group, suggesting a synthesis from 3-(oxan-4-yl)propanoic acid and methanol (B129727). A deeper disconnection of the carbon-carbon bond between the oxane ring and the propanoate side chain points towards precursors such as an oxan-4-yl derivative and a three-carbon synthon.

Key precursors identified through this analysis include:

3-(oxan-4-yl)propanoic acid: This carboxylic acid can be directly esterified to yield the target molecule. sigmaaldrich.com

Oxan-4-carbaldehyde or Oxan-4-one: These carbonyl compounds can serve as electrophiles in various carbon-carbon bond-forming reactions.

A suitable three-carbon nucleophile or electrophile: Depending on the chosen strategy, this could be a malonic ester derivative, a phosphonium (B103445) ylide, or an acrylate (B77674).

Conventional Synthetic Approaches and Optimizations

A variety of established synthetic methods can be employed and optimized for the preparation of this compound.

Direct Esterification and Transesterification Routes

The most straightforward approach involves the direct esterification of 3-(oxan-4-yl)propanoic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid or thionyl chloride. This method is often high-yielding and utilizes common laboratory reagents. Transesterification, where another methyl ester is reacted with 3-(oxan-4-yl)propanoic acid under conditions that favor the formation of the desired product, is also a viable, though less common, route.

Carbon-Carbon Bond Formation Strategies

Several powerful carbon-carbon bond-forming reactions can be adapted for the synthesis of this compound and its precursors.

Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are highly effective for forming alkenes, which can then be reduced to the desired saturated propanoate. libretexts.orglibretexts.orguta.edu For instance, the reaction of oxan-4-carbaldehyde with a phosphonium ylide like (carbomethoxymethyl)triphenylphosphorane would yield methyl 3-(oxan-4-ylidene)propanoate. libretexts.orgnumberanalytics.com Subsequent hydrogenation of the double bond would furnish the final product. The HWE reaction, utilizing a phosphonate (B1237965) ester, often offers advantages such as higher E-selectivity for the alkene product and easier removal of the phosphate (B84403) byproduct. alfa-chemistry.comresearchgate.net

Claisen Condensation: While a direct Claisen condensation to form this compound is not typical, a related strategy could involve a crossed Claisen condensation. uomustansiriyah.edu.iqlibretexts.org For example, reacting a suitable oxane-containing ester with methyl acetate (B1210297) in the presence of a strong base could potentially form a β-keto ester intermediate, which would then require further reduction and decarboxylation steps. libretexts.orgmasterorganicchemistry.comyoutube.com

Michael Addition: The Michael reaction provides an excellent method for forming the carbon-carbon bond at the β-position of the propanoate chain. wikipedia.org The conjugate addition of a nucleophile, such as the enolate of a malonic ester, to an α,β-unsaturated acceptor like methyl acrylate, followed by manipulation of the functional groups, can lead to the target structure. d-nb.infomdpi.comlibretexts.org An alternative Michael addition could involve the reaction of an oxane-based nucleophile with methyl acrylate. researchgate.netsrce.hr

Multi-Step Linear and Convergent Synthesis Strategies

Both linear and convergent strategies can be devised for the synthesis of this compound, particularly when starting from simpler, more readily available precursors. youtube.comflinders.edu.au

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions.

Greener alternatives to traditional methods are being explored. For instance, solvent-free Wittig reactions have been developed, which reduce the environmental impact by eliminating the need for hazardous solvents like dichloromethane (B109758). beyondbenign.org Similarly, the use of solid-supported catalysts or greener reaction media can enhance the sustainability of the synthetic process. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also improve efficiency and reduce waste. researchgate.net

Below is a table summarizing some of the discussed synthetic strategies:

Synthetic StrategyKey ReactantsKey IntermediatesAdvantagesDisadvantages
Direct Esterification 3-(oxan-4-yl)propanoic acid, Methanol-High-yielding, straightforwardMay require harsh acidic conditions
Wittig Reaction Oxan-4-carbaldehyde, (Carbomethoxymethyl)triphenylphosphoraneMethyl 3-(oxan-4-ylidene)propanoateReliable C=C bond formationProduces triphenylphosphine (B44618) oxide byproduct
Horner-Wadsworth-Emmons Oxan-4-carbaldehyde, Triethyl phosphonoacetateMethyl 3-(oxan-4-ylidene)propanoateWater-soluble byproduct, often high E-selectivityPhosphonate reagents can be more expensive
Michael Addition Oxane-based nucleophile, Methyl acrylateEnolate adductForms C-C bond at β-positionMay require strongly basic conditions

Catalytic Methods for Efficiency and Selectivity

Catalysis is fundamental to modern organic synthesis, offering pathways to high efficiency, selectivity, and the potential for creating chiral molecules. For the synthesis of this compound, catalytic methods would primarily focus on the stereoselective reduction of an unsaturated precursor or the coupling of molecular fragments.

A plausible synthetic strategy involves the creation of an unsaturated intermediate, such as Methyl 3-(3,6-dihydro-2H-pyran-4-yl)propanoate or Methyl 3-(oxan-4-ylidene)propanoate, followed by catalytic hydrogenation. The efficiency of this reduction is typically high, utilizing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Enantioselective Synthesis: While this compound itself is achiral, the introduction of substituents on the oxane ring or the propanoate chain could create chiral centers. In such cases, enantioselective synthesis becomes critical. Drawing parallels from the synthesis of similar structures, asymmetric transfer hydrogenation (ATH) of β-ketoesters or unsaturated esters is a powerful technique. irb.hr For instance, ruthenium (II) complexes are known to effectively catalyze the ATH of β-ketoesters, yielding chiral β-hydroxy esters with high enantiomeric excess. irb.hr Similarly, the synthesis of related amino-substituted oxane propanoates has been approached using enantioselective hydrogenation, highlighting the feasibility of creating specific stereoisomers.

Potential catalytic systems for the enantioselective synthesis of chiral analogues of this compound could involve catalysts that have proven effective in similar transformations.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

Catalyst Type Example Target Reaction Potential Outcome
Asymmetric Hydrogenation Ru-BINAP complexes Hydrogenation of an unsaturated C=C bond in a precursor Enantiomerically enriched saturated propanoate
Asymmetric Transfer Hydrogenation Ru(II)/TsDPEN Reduction of a β-ketoester precursor Chiral β-hydroxypropanoate derivative

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that minimize environmental impact. imist.ma These principles are highly relevant to the synthesis of this compound, encouraging the development of sustainable and efficient methodologies.

Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com For example, a synthesis route involving a Michael addition of a nucleophile to an α,β-unsaturated ester precursor would generally have a high atom economy, as all atoms from the reactants are incorporated into the product. In contrast, a Wittig reaction to form the same unsaturated precursor would have a lower atom economy due to the generation of a stoichiometric phosphine (B1218219) oxide byproduct. primescholars.com

Biocatalysis and Renewable Feedstocks: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional methods. Enzymes can operate under mild conditions (aqueous solvents, room temperature) and often exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of this compound, a lipase (B570770) could potentially be used for the esterification step, or a reductase for the stereoselective reduction of a keto- or enoate-precursor. The use of starting materials derived from renewable resources, such as vegetable oils, is another cornerstone of green chemistry. imist.ma

Solvent-Free and Alternative Solvents: Minimizing or eliminating the use of hazardous organic solvents is another critical green chemistry goal. imist.ma Reactions can sometimes be run neat (solvent-free) or in more environmentally benign solvents like water or supercritical CO₂. For instance, some condensation reactions can be performed by grinding the solid reactants together, sometimes with microwave assistance to provide energy. imist.ma

Flow Chemistry Applications for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical production. This technology allows for enhanced control over reaction parameters, improved heat and mass transfer, increased safety, and straightforward scalability. rsc.org

The synthesis of this compound could be effectively translated to a continuous flow process. For example, the synthesis of a structurally related piperidine (B6355638) derivative, methyl 3-(4-oxopiperidin-1-yl)propanoate, has been successfully demonstrated in a flow reactor. scielo.br In a similar setup for the oxane analogue, reactants could be pumped from separate reservoirs, mixed at a T-junction, and then passed through a heated or cooled tube reactor to effect the transformation. If a solid-supported catalyst is used for a hydrogenation step, it can be packed into a column (a packed-bed reactor), allowing the reaction stream to flow through it for continuous conversion. This approach not only improves efficiency but also simplifies catalyst separation and recycling. scielo.br Advanced techniques such as flow electrosynthesis could also be explored for novel reactivity and selectivity under mild conditions. rsc.org

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions, predicting outcomes, and developing novel synthetic strategies.

Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound likely proceeds through several key transformations, each with a distinct mechanism. For instance, if the synthesis starts from tetrahydropyran-4-one, a key step would be a carbon-carbon bond-forming reaction to introduce the propanoate side chain.

One possible route is a Horner-Wadsworth-Emmons reaction, where the ketone is reacted with a phosphonate ylide (e.g., triethyl phosphonoacetate) in the presence of a base. The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then eliminates a phosphate salt to yield an α,β-unsaturated ester.

Alternatively, a Michael addition to a vinyl-oxane derivative would proceed via the formation of a resonance-stabilized enolate intermediate. orgsyn.org The elucidation of these pathways often involves a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational studies to model transition states. The study of reaction mechanisms in related heterocyclic systems, such as the acid-catalyzed rearrangement of furan (B31954) derivatives, provides insight into the complex interplay of electronic effects and reaction conditions that govern product formation. stackexchange.com

Kinetic Studies and Thermodynamic Analysis of Key Steps

Kinetic Studies: Kinetic analysis provides quantitative data on the rates of chemical reactions. By studying how reaction rates change with reactant concentration, temperature, and catalyst loading, one can determine the reaction order, rate constants, and the activation energy (Ea). nih.gov This information is invaluable for optimizing a synthetic process. For example, kinetic studies on a catalytic hydrogenation step would help identify the optimal temperature and pressure to achieve complete conversion in the shortest time without promoting side reactions. nih.gov

Thermodynamic Analysis: Thermodynamic analysis focuses on the energy changes that occur during a reaction, determining its feasibility and the position of chemical equilibrium. rsc.org By calculating the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each step in the synthesis, chemists can predict whether a reaction will be spontaneous under given conditions. wecmelive.com For instance, a thermodynamic analysis of a proposed esterification reaction would confirm the equilibrium limitations and could suggest methods, like the removal of the water byproduct, to drive the reaction to completion. prepchem.com While specific thermodynamic data for the synthesis of this compound is not readily available in the literature, these standard analytical methods are essential tools for process development and optimization in organic synthesis. rsc.org

Table 2: Goals of Mechanistic, Kinetic, and Thermodynamic Analyses

Analysis Type Key Parameters Purpose in Synthesis Optimization
Mechanistic Intermediates, Transition States, Electron Flow Predict byproducts, rationalize selectivity, design new reactions. orgsyn.org
Kinetic Rate Law, Rate Constant (k), Activation Energy (Ea) Optimize reaction time, temperature, and concentration for maximum yield and throughput. nih.gov

| Thermodynamic | Gibbs Free Energy (ΔG), Enthalpy (ΔH), Entropy (ΔS) | Determine reaction feasibility, predict equilibrium position, and optimize conditions to maximize product formation. wecmelive.com |

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Oxan 4 Yl Propanoate

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone technique for the precise determination of a compound's elemental composition and for studying its fragmentation patterns, which provides invaluable structural information.

Ionization Techniques and Mass Spectral Interpretation

For a molecule like methyl 3-(oxan-4-yl)propanoate, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the generation of intact molecular ions with minimal fragmentation. semanticscholar.org In positive ion mode, the protonated molecule [M+H]⁺ would be expected. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of this ion with high accuracy, typically to four or five decimal places. metabolomexchange.org This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₆O₃), the exact mass of the neutral molecule is 172.1099. The expected m/z for the protonated molecule [C₉H₁₇O₃]⁺ would be approximately 173.1178.

The interpretation of the mass spectrum begins with the identification of the molecular ion peak. docbrown.info In addition to the protonated molecule, adducts with other species present in the solvent or mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. uni.lu The relative abundance of these adducts can sometimes provide clues about the molecule's structure and functionality.

Comprehensive Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways of the parent ion. semanticscholar.org By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragment ions helps to piece together the molecule's structure. researchgate.net

For this compound, key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a loss of 31 Da.

Loss of the entire methoxycarbonyl group (-COOCH₃): A loss of 59 Da.

Cleavage of the bond between the propyl chain and the oxane ring: This could lead to fragments corresponding to the oxane ring and the propanoate chain.

Ring-opening of the oxane moiety: This can lead to a series of characteristic losses of small neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O).

A plausible fragmentation pattern would involve the initial loss of the methoxy group to form an acylium ion, which could then undergo further fragmentation. The presence of the oxane ring introduces additional fragmentation possibilities, providing a rich source of structural information.

Table 1: Predicted HRMS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₉H₁₇O₃⁺173.1178
[M+Na]⁺C₉H₁₆NaO₃⁺195.0997
[M+K]⁺C₉H₁₆KO₃⁺211.0737

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC, NOESY)

While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environments of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and establishing the complete molecular structure. e-bookshelf.delibretexts.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships within the same spin system. researchgate.net For this compound, COSY would show correlations between the protons on adjacent carbons in the propanoate chain and within the oxane ring. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. creative-biostructure.com This is invaluable for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com This is crucial for connecting different spin systems, for example, linking the propanoate chain to the oxane ring via correlations from the methylene (B1212753) protons adjacent to the ring to the carbons within the ring. It would also confirm the ester functionality by showing a correlation from the methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is key for determining stereochemistry and conformation. researchgate.net For the oxane ring, NOESY can help to establish the relative orientation of the substituents (axial vs. equatorial).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
-COOCH₃~3.67 (s, 3H)~51.5C=O
-CH₂-COO-~2.35 (t, 2H)~30.0C=O, C(α of propanoate)
-CH₂-CH₂-COO-~1.65 (q, 2H)~31.0C(β of propanoate), C(4 of oxane)
H-4 (oxane)~1.50 (m, 1H)~35.0C(2,6 of oxane), C(3,5 of oxane)
H-3, H-5 (oxane, axial)~1.25 (m, 2H)~32.0C(4 of oxane), C(2,6 of oxane)
H-3, H-5 (oxane, equatorial)~1.75 (m, 2H)~32.0C(4 of oxane), C(2,6 of oxane)
H-2, H-6 (oxane, axial)~3.40 (m, 2H)~68.0C(3,5 of oxane), C(4 of oxane)
H-2, H-6 (oxane, equatorial)~3.95 (m, 2H)~68.0C(3,5 of oxane), C(4 of oxane)
C=O-~174.0-

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can provide detailed insights into the structure and dynamics of the compound in its solid form. anr.fr This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can also be used to characterize amorphous (non-crystalline) forms of a substance. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solids.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. smu.edu These techniques are highly sensitive to the presence of specific functional groups and can also be used to study conformational isomers. ksu.edu.sa

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration is associated with a change in the dipole moment. photothermal.com Raman spectroscopy, on the other hand, is based on the inelastic scattering of light and is sensitive to vibrations that cause a change in the polarizability of the molecule. mdpi.com The two techniques are often complementary.

For this compound, key vibrational bands would include:

C=O stretch: A strong absorption in the IR spectrum, typically around 1730-1750 cm⁻¹, characteristic of an ester carbonyl group. docbrown.info

C-O stretch: Strong bands in the IR spectrum in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and the ether linkage in the oxane ring. docbrown.info

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ from the methyl and methylene groups. scialert.net

Ring vibrations: The oxane ring will have characteristic breathing and deformation modes, which can be observed in both the IR and Raman spectra. researchgate.net

Isotopic substitution, for example, replacing hydrogen with deuterium, can be a powerful tool in vibrational spectroscopy to help assign specific vibrational modes. libretexts.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (ester)Stretch1730 - 1750
C-H (alkane)Stretch2850 - 3000
C-O (ester)Stretch1150 - 1250
C-O-C (ether)Stretch1070 - 1150

X-ray Crystallography of Crystalline Material or Derivatives for Definitive Structure Determination

X-ray crystallography stands as the principal technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and torsion angles. nih.govnih.gov This method is crucial for establishing the absolute configuration of chiral molecules and understanding the conformational preferences of cyclic systems. nih.gov For a definitive structural analysis of this compound, obtaining a single crystal of suitable quality is the primary and often rate-limiting step. nih.gov

In the absence of a specific crystal structure for this compound, insights can be drawn from crystallographic studies of derivatives containing the tetrahydropyran (B127337) (oxane) ring. The tetrahydropyran ring typically adopts a chair conformation, which is the most stable arrangement. The substituent at the 4-position, in this case, the methyl propanoate group, will occupy either an axial or equatorial position. Generally, bulky substituents favor the equatorial position to minimize steric hindrance.

For instance, in the crystal structure of related pyrazolone (B3327878) derivatives, the disposition of substituents on a central C-C bond was clearly established, and the dihedral angles between different ring systems were determined. researchgate.net Similarly, studies on other tetrahydropyran derivatives have confirmed the chair conformation of the ring and provided detailed geometric parameters. The analysis of such structures allows for a reliable prediction of the conformational behavior of the oxane ring in this compound.

A hypothetical table of crystallographic data, based on what would be expected from an X-ray diffraction experiment on a derivative, is presented below.

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
a (Å)8-15
b (Å)5-10
c (Å)15-25
β (°)90-105
Z (molecules/unit cell)4
Conformation of Oxane RingChair
Substituent PositionEquatorial

This predictive data is based on common observations for organic molecules of similar size and complexity. The actual determination of these parameters would require successful crystallization and subsequent X-ray diffraction analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if chiral isomers are synthesized)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is fundamental for the stereochemical analysis of chiral molecules. cas.czwikipedia.org CD measures the differential absorption of left and right circularly polarized light by a chiral chromophore, while ORD measures the variation of optical rotation with the wavelength of light. biologic.netnih.gov These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are widely used to determine the absolute configuration and conformational properties of chiral compounds. mdpi.commdpi.commetu.edu.tr

This compound, in its ground state, is an achiral molecule. It possesses a plane of symmetry that bisects the oxane ring through the oxygen atom and the C4 carbon bearing the substituent. Consequently, it does not exhibit optical activity and would not produce a CD or ORD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center into the oxane ring or the propanoate side chain, chiroptical spectroscopy would become an indispensable tool for their characterization. The introduction of a chiral center would lead to the existence of enantiomers, which would produce mirror-image CD and ORD spectra. mdpi.com

The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the carbonyl chromophore of the ester group, would be directly related to the stereochemistry of the chiral center(s). researchgate.net For instance, the application of sector rules for the carbonyl chromophore could allow for the prediction of the sign of the n→π* transition in the CD spectrum, which in turn can be correlated with the absolute configuration of the molecule. mdpi.com The spectra of chiral diaminodicyanoquinodimethanes, for example, were successfully used to study the interaction of polarized light with the chiral compounds. metu.edu.tr

Below is a hypothetical data table illustrating the kind of information that would be obtained from a chiroptical analysis of a synthesized chiral derivative.

Chiroptical TechniqueWavelength (nm)Observation (for a hypothetical chiral derivative)
Circular Dichroism (CD)210-240Positive or Negative Cotton effect corresponding to the n→π* transition of the ester carbonyl group.
Optical Rotatory Dispersion (ORD)200-700Anomalous dispersion curve (Cotton effect) in the region of the carbonyl absorption band.

The specific details of the spectra would be highly dependent on the nature and location of the chiral center within the molecule. The analysis of such spectra, often in conjunction with theoretical calculations, would provide definitive insights into the stereochemical features of any synthesized chiral isomers. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies of Methyl 3 Oxan 4 Yl Propanoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and geometric properties of molecules. These methods are broadly categorized into Density Functional Theory and ab initio approaches.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and properties, albeit at a higher computational cost than DFT. High-level ab initio calculations would be instrumental in precisely determining the electronic energy and other key properties of Methyl 3-(oxan-4-yl)propanoate.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the oxane ring and the propanoate side chain in this compound suggests a complex conformational landscape. Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. By simulating the movements of atoms, MD can provide insights into the conformational stability, flexibility, and intermolecular interactions of the molecule in various environments.

Identification and Characterization of Conformational Isomers

Different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformational isomers or conformers. For this compound, key conformers would likely involve different chair and boat conformations of the oxane ring, as well as various orientations of the methyl propanoate side chain. Characterizing these conformers would involve determining their relative energies and the energy barriers for their interconversion.

Predictive Modeling of Spectroscopic Data and Comparison with Experimental Results

Computational methods can predict various types of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of a compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (ppm)Data not availableData not available
¹³C NMR (ppm)Data not availableData not available
IR (cm⁻¹)Data not availableData not available

Note: This table is for illustrative purposes. No specific computational or experimental spectroscopic studies for this compound were found.

Computational Studies of Reaction Mechanisms and Transition States in Synthesis

The synthesis of this compound involves the formation of a tetrahydropyran (B127337) (oxane) ring and a methyl propanoate side chain. Computational chemistry offers powerful tools to investigate the mechanisms of these synthetic steps, identify key intermediates, and characterize the transition states that govern reaction rates and stereoselectivity.

One plausible synthetic route to this compound is through a Michael addition of a nucleophile to an α,β-unsaturated ester, where the tetrahydropyran moiety is introduced. auburn.eduresearchgate.netewadirect.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling such reactions. comporgchem.com For instance, a hypothetical reaction could involve the conjugate addition of an organometallic reagent containing the oxane ring to methyl acrylate (B77674).

Computational analysis of this reaction would typically involve:

Reactant and Product Optimization: Determining the lowest energy conformations of the reactants (oxane-containing nucleophile and methyl acrylate) and the product (this compound).

Transition State Searching: Locating the transition state structure for the carbon-carbon bond-forming step. Algorithms like the Quadratic Synchronous Transit (QST2) or eigenvector-following methods are employed for this purpose. joaquinbarroso.comucsb.edu The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. joaquinbarroso.com

A hypothetical energy profile for a proposed Michael addition synthesis is presented in Table 1.

Table 1: Hypothetical Calculated Energies for a Michael Addition Synthesis of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2

Furthermore, computational studies can elucidate the role of catalysts in the synthesis. For example, if a Lewis acid is used to activate the methyl acrylate, DFT calculations can model the coordination of the catalyst, its effect on the electronic structure of the reactants, and how it lowers the activation energy of the reaction.

Another key aspect that can be studied computationally is the stereoselectivity of the reaction, particularly if chiral catalysts are employed to favor the formation of one enantiomer over the other. By calculating the energies of the diastereomeric transition states, the enantiomeric excess can be predicted.

Quantitative Structure-Property Relationship (QSPR) Modeling for Industrial or Material Science Applications

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their macroscopic properties. nih.govsemanticscholar.org For a compound like this compound, QSPR models could be developed to predict its properties relevant to industrial or material science applications, such as its use as a solvent, plasticizer, or a monomer for polymerization.

A QSPR study involves several key steps:

Dataset Collection: A set of molecules with known experimental property data is compiled. For a study involving this compound, this dataset would include other cyclic ethers and esters with properties like boiling point, viscosity, or solubility in specific polymers.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that relates the descriptors to the property of interest. semanticscholar.org

Model Validation: The predictive power of the QSPR model is assessed using statistical techniques like cross-validation and external validation with a test set of molecules not used in the model development.

For industrial applications, a QSPR model could predict the solvent properties of this compound. For instance, the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict thermodynamic properties of liquids and mixtures, which is relevant for solvent selection in chemical processes. rsc.org

In the context of material science, this compound could be a building block for polyesters with tailored properties. QSPR models could be developed to predict the glass transition temperature (Tg) or mechanical strength of polymers derived from this and related monomers. The properties of poly(ester-alt-ethers) are known to depend on the structure of their constituent monomers. nih.govrsc.org

A hypothetical QSPR model for predicting a material property (e.g., polymer glass transition temperature) based on descriptors for a series of oxane-containing esters is presented in Table 2.

Table 2: Hypothetical QSPR Model for Predicting Polymer Glass Transition Temperature (Tg)

Descriptor Coefficient Description
Molecular Weight 0.25 Size of the monomer
Topological Polar Surface Area (TPSA) -0.15 Polarity of the monomer
Number of Rotatable Bonds -0.80 Flexibility of the monomer

This is a hypothetical data table created for illustrative purposes. The descriptors and coefficients are not based on actual experimental data.

Such QSPR models can guide the design of new molecules with desired properties, reducing the need for extensive experimental synthesis and testing. mdpi.com For example, by analyzing the coefficients in the QSPR model, chemists can identify which structural modifications to this compound would likely lead to a polymer with a higher or lower glass transition temperature.

Applications and Chemical Transformations of Methyl 3 Oxan 4 Yl Propanoate

Utilization as a Versatile Synthetic Intermediate

The intrinsic structural features of Methyl 3-(oxan-4-yl)propanoate make it a valuable building block in the synthesis of more complex molecules. Its utility stems from the ability to act as a precursor that introduces the oxane-propyl motif into a larger framework.

Complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are highly ordered, porous materials constructed from organic "linker" molecules and metal nodes or organic nodes, respectively. engineering.org.cn The properties of these frameworks are directly dictated by the geometry and functionality of the organic linkers used in their synthesis. engineering.org.cn

While specific studies detailing the use of this compound as a direct precursor in published MOF or COF structures are not prominent, its potential is clear. The ester group can be hydrolyzed to the corresponding carboxylic acid, a common functional group used to coordinate with metal centers in MOF synthesis. The oxane ring provides a non-aromatic, flexible, and oxygen-rich component, which can influence the resulting framework's pore size, polarity, and guest-molecule interactions. Chemical suppliers often categorize related structures, like Methyl 3-oxo-3-(oxan-4-yl)propanoate and Ethyl 2-methyl-3-(oxan-4-yl)propanoate, as potential monomers for COFs and other material building blocks, highlighting the perceived value of this scaffold in the field. bldpharm.combldpharm.com

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rsc.orgbeilstein-journals.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules for applications in drug discovery and materials science. rsc.orgbeilstein-journals.org

This compound, in its native form, has limited direct applicability in common MCRs. However, its derivatives are excellent candidates. For instance, the introduction of an amino or keto group transforms the molecule into a valuable substrate for well-known MCRs like the Ugi and Passerini reactions. By using a derivatized form of the molecule, the entire oxane-containing fragment can be incorporated into a larger, more complex structure in a single, efficient step. This makes the scaffold attractive for use in combinatorial chemistry, where diverse sets of reactants are used to quickly synthesize a large library of related but structurally distinct compounds.

Derivatization Studies and Analogue Synthesis

The chemical utility of this compound is significantly expanded through its conversion into a wide array of derivatives and analogues. These studies allow for the fine-tuning of its chemical properties and the exploration of new synthetic pathways.

Both the propanoate side chain and the oxane ring can be subjected to chemical modifications to generate new analogues. The propanoate moiety is particularly amenable to transformation. Common modifications include:

Ester Hydrolysis/Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters, such as the ethyl ester. bldpharm.com

Functional Group Interconversion: The ester can be reduced to a primary alcohol.

Chain Functionalization: The carbon chain of the propanoate group can be functionalized, for example, by introducing an oxo group at the beta-position to yield Methyl 3-oxo-3-(oxan-4-yl)propanoate bldpharm.com or an amino group to create compounds like Methyl 3-amino-2-(oxan-4-yl)propanoate. molport.comamericanelements.comfluorochem.co.uk

The oxane ring is generally more stable, but analogues with substituents on the ring are also synthesized. These derivatives are often created by using a pre-functionalized oxane precursor during the initial synthesis. The following table showcases several documented derivatives, illustrating the scope of possible modifications.

Compound NameMolecular FormulaModification TypeReference
Methyl 3-oxo-3-(oxan-4-yl)propanoateC₉H₁₄O₄Oxo group on propanoate chain bldpharm.com
Ethyl 2-methyl-3-(oxan-4-yl)propanoateC₁₁H₂₀O₃Ethyl ester, Methyl group on propanoate chain bldpharm.com
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochlorideC₉H₁₈ClNO₃Amino group on propanoate chain molport.com
Methyl 3-[(oxan-4-yl)amino]propanoateC₉H₁₇NO₃Amino linkage to propanoate chain uni.lu
methyl 3-[4-(oxan-4-yl)-2-oxoimidazolidin-1-yl]propanoateC₁₂H₂₀N₂O₄Derivatization into a heterocyclic system molport.com

The synthesis of various analogues is crucial for studying structure-reactivity relationships. By systematically altering the structure of this compound, chemists can investigate how these changes impact the molecule's physical properties and chemical behavior. For example, the introduction of an electron-withdrawing oxo group at the beta-position, as in Methyl 3-oxo-3-(oxan-4-yl)propanoate, increases the acidity of the alpha-protons, making the molecule more susceptible to deprotonation and subsequent alkylation or condensation reactions. bldpharm.com Conversely, the introduction of an amino group, as seen in various amino-propanoate derivatives, provides a new site for nucleophilic or basic activity, opening up different reaction pathways, such as amide bond formation. molport.com Such studies are fundamental to understanding how functional group placement and electronic effects govern reaction outcomes, a core principle in physical organic chemistry and synthetic design.

Potential in Material Science and Polymer Chemistry

The structural elements of this compound suggest its potential as a monomer or a precursor to monomers for polymerization reactions. The ester group can be converted into functionalities suitable for step-growth polymerization, such as a carboxylic acid or an alcohol.

A relevant study demonstrates how a similar compound, Methyl 3-(4-hydroxyphenyl)propanoate, was used to synthesize a series of novel bio-sourced aliphatic-aromatic copolyesters. researchgate.net In this work, the precursor was first converted into a di-ester monomer, which was then subjected to melt copolymerization with various diacids to produce high molecular weight polyesters. researchgate.net

This approach provides a clear blueprint for the potential use of this compound. By analogy, one could envision a synthetic route where the ester group is reduced to a primary alcohol and a second hydroxyl group is introduced onto the oxane ring, creating a diol monomer. This diol could then be copolymerized with dicarboxylic acids to form polyesters where the flexible, polar oxane ring is part of the polymer backbone. The inclusion of the oxane unit would be expected to influence the final properties of the polymer, such as its glass transition temperature, melting point, mechanical strength, and biodegradability. researchgate.net Research in this area often involves a detailed analysis of how the monomer structure affects the final polymer properties, as summarized in the table below from the aforementioned study.

Properties of Copolyesters Derived from a Propanoate-Based Monomer and Various Diacids researchgate.net
Polymer NameDiacid UsedMolecular Weight (Mw) (g/mol)Glass Transition Temp. (Tg) (°C)Melting Point (Tm) (°C)Tensile Modulus (MPa)
P11,4-butanedioic acid4.22 x 10⁴901821740
P21,6-hexanedioic acid4.56 x 10⁴811711520
P31,8-octanedioic acid4.89 x 10⁴741651280
P41,12-dodecanedioic acid5.03 x 10⁴681581010

Evaluation as a Monomer or Co-monomer in Polymer Synthesis

There is currently a lack of specific research evaluating this compound as a monomer or co-monomer in polymer synthesis. However, the structural motifs present in this compound suggest potential avenues for its inclusion in polymerization reactions. The ester functionality could, under certain conditions, participate in transesterification polymerization to form polyesters. Furthermore, the oxane (tetrahydropyran) ring, while generally stable, could potentially be opened under specific catalytic conditions, leading to ring-opening polymerization.

In a broader context, related cyclic ethers and esters are extensively used in polymer chemistry. For instance, derivatives of tetrahydropyran (B127337) have been explored as components of polymers for various applications. While direct data on this compound is absent, the fundamental reactivity of its functional groups provides a theoretical basis for its potential as a monomer.

Applications in Specialty Chemical Production (e.g., solvents, reagents, additives)

Specific applications of this compound in the production of specialty chemicals are not well-documented. However, the chemical structure suggests its potential as a precursor or intermediate in the synthesis of more complex molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-(oxan-4-yl)propanoic acid, or reduced to the corresponding alcohol, 3-(oxan-4-yl)propan-1-ol. These derivatives could serve as building blocks for various specialty chemicals.

For instance, fragrance compositions have been developed using diastereomers of related tetrahydropyran derivatives, such as 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol. This highlights the potential of the tetrahydropyran moiety in the formulation of specialty chemicals.

Development as a Reference Standard in Analytical Chemistry

The development and use of this compound as a reference standard in analytical chemistry have not been specifically reported. Reference standards are highly purified compounds used for the calibration of analytical instruments and for the validation of analytical methods. novachem.com.au The establishment of a compound as a reference standard requires extensive characterization and documentation of its purity and identity. novachem.com.au

While there is no evidence of this compound being used as a reference standard, related compounds are available as analytical standards. For example, various suppliers offer a range of tetrahydropyran derivatives and other esters for research and analytical purposes. The process of establishing a new reference standard involves rigorous purification, structural elucidation, and stability testing.

Analytical Methodologies for Detection, Purity, and Quantification

Chromatographic Method Development and Validation for Analysis

Chromatographic techniques are central to the analysis of Methyl 3-(oxan-4-yl)propanoate, providing the necessary separation from potential impurities and matrix components. The development of robust and validated gas and liquid chromatography methods is a primary focus.

Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. sci-hub.se The optimization of a GC method involves careful selection of the column, carrier gas, temperature program, and detector.

For the separation of this saturated ester, a polar capillary column is generally preferred. researchgate.netsigmaaldrich.com Stationary phases such as those based on polyethylene (B3416737) glycol (e.g., DB-Wax) or cyanopropyl silicones (e.g., HP-88) are effective for separating esters based on their carbon number, degree of unsaturation, and structural configuration. researchgate.net A standard column dimension of 30 meters in length, 0.25 mm internal diameter, and a film thickness of 0.25 µm typically provides a good balance between resolution and analysis time. sigmaaldrich.com

A Flame Ionization Detector (FID) is a common and robust choice for the detection of organic compounds like this compound, offering high sensitivity and a wide linear range. jppres.comscielo.br The detector response is proportional to the number of carbon atoms in the analyte, making it suitable for quantification.

The temperature program is a critical parameter to optimize for achieving good separation. A typical starting oven temperature could be around 50-60°C, held for a few minutes, followed by a temperature ramp of 10-20°C per minute to a final temperature of 230-250°C. researchgate.net The injection port temperature is usually set higher than the final oven temperature to ensure complete vaporization of the sample.

ParameterRecommended Condition
Column Polar capillary column (e.g., DB-Wax, HP-88)
Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injection Mode Split/Splitless
Injector Temp. 250°C
Oven Program 60°C (2 min), ramp 15°C/min to 240°C (5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 260°C

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for less volatile compounds or when derivatization is to be avoided. A significant challenge in the HPLC analysis of this compound is its lack of a strong UV-absorbing chromophore, making detection with a standard UV detector difficult. veeprho.comeurekaselect.com

To overcome this, alternative detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed. veeprho.comresearchgate.net An RID is a universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. protocols.iomdpi.com It is important to note that RID is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. protocols.io

For the separation, a reversed-phase HPLC method using a C18 column is a common starting point for non-polar to moderately polar compounds. uhplcs.comglsciencesinc.comregistech.com Given the structure of this compound, a C18 stationary phase should provide adequate retention. thermofisher.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Due to the use of an RID, an isocratic elution with a constant mobile phase composition is necessary.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30-35°C
Detector Refractive Index Detector (RID)
Injection Vol. 10-20 µL

While this compound itself is not chiral, if chiral centers were introduced into the oxane ring or the propanoate side chain, the assessment of enantiomeric purity would become critical. Chiral chromatography is the most effective method for separating enantiomers. merckmillipore.comphenomenex.com This is particularly important in the pharmaceutical industry, where different enantiomers can have distinct pharmacological effects. hplc.eu

The separation of enantiomers is achieved using a chiral stationary phase (CSP). chromatographyonline.comchiralpedia.com For heterocyclic compounds, CSPs based on cyclodextrins have shown broad applicability. merckmillipore.comchromatographyonline.com These stationary phases can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Both normal-phase and reversed-phase modes can be employed, depending on the specific CSP and the analyte. phenomenex.comnih.gov The choice of mobile phase, often a mixture of an alkane and an alcohol in normal-phase or an aqueous-organic mixture in reversed-phase, is crucial for achieving optimal separation. mdpi.comshimadzu.com

ParameterRecommended Condition
Column Cyclodextrin-based Chiral Stationary Phase (e.g., ChiraDex®)
Mobile Phase Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v)
Reversed Phase: Water/Acetonitrile (e.g., 50:50 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temp. Ambient or controlled (e.g., 25°C)
Detector UV (if derivatized) or RID/ELSD

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are invaluable for the comprehensive analysis of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying impurities in a sample of this compound. The fragmentation pattern of the parent molecule in the mass spectrometer provides a unique fingerprint that can be used for structural elucidation. For a propanoate ester, characteristic fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH3) and cleavage at the ester linkage. whitman.edudocbrown.info The mass spectrum of butyl propanoate, for example, shows characteristic peaks that can be used for its identification. chegg.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more sensitive and selective technique, particularly for trace analysis. forensicrti.org It is especially useful when the analyte is present in a complex matrix. littlemsandsailing.com In LC-MS/MS, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and reduces background noise, allowing for very low detection limits. youtube.comspringernature.com While this compound may not ionize efficiently by electrospray ionization, derivatization can be employed to enhance its ionization and detection by LC-MS/MS. nih.gov The fragmentation of protonated esters in the gas phase can provide valuable structural information. nih.gov

Development of Advanced Sample Preparation Techniques

Effective sample preparation is a critical step in the analytical workflow, as it can significantly impact the accuracy and sensitivity of the final analysis. The goal of sample preparation is to isolate the analyte of interest from the sample matrix and to concentrate it to a level that is suitable for detection.

For the analysis of this compound in various matrices, several sample preparation techniques can be employed. Liquid-liquid extraction (LLE) is a classic technique where the analyte is partitioned between two immiscible solvents. youtube.comyoutube.com The choice of solvents is based on the polarity of the analyte and the matrix. google.comgoogle.com

Solid-phase extraction (SPE) is a more modern and often more efficient technique. rsc.org It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. epa.gov For a moderately polar compound like this compound in an aqueous matrix, a reversed-phase sorbent like C18 or a polymeric sorbent could be effective. sci-hub.semdpi.comresearchgate.net The choice of the sorbent and the elution solvent needs to be carefully optimized to achieve high recovery and purity of the analyte.

TechniqueDescription
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like dichloromethane (B109758) or ethyl acetate). youtube.comyoutube.com
Solid-Phase Extraction (SPE) The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a strong solvent. rsc.orgepa.gov

Quality Control and Assurance Protocols for Synthetic Products

The establishment of a systematic quality control framework is crucial throughout the manufacturing process of "this compound". This involves setting precise specifications for starting materials, intermediates, and the final compound. Adherence to these protocols ensures batch-to-batch consistency and minimizes the presence of impurities that could affect the safety and efficacy of downstream products.

The quality of the final product is intrinsically linked to the quality of the starting materials. Therefore, a comprehensive analysis of all raw materials is a critical first step. While the exact synthesis route for "this compound" can vary, a plausible approach involves the esterification of 3-(oxan-4-yl)propanoic acid with methanol or the reaction of a tetrahydropyran-4-yl derivative with a suitable propanoate precursor. Key raw materials would likely include a tetrahydropyran-containing precursor and a propanoate source, along with solvents and catalysts.

Raw MaterialTestMethodologyAcceptance Criteria
3-(oxan-4-yl)propanoic acidIdentityFTIR SpectroscopySpectrum conforms to the reference standard.
Purity (Assay)Titration≥ 98.5%
Water ContentKarl Fischer Titration≤ 0.5%
MethanolIdentityGas Chromatography (GC)Retention time matches that of a certified reference standard.
Purity (Assay)Gas Chromatography (GC)≥ 99.8%
Water ContentKarl Fischer Titration≤ 0.1%
Acid Catalyst (e.g., Sulfuric Acid)IdentitySpecific Gravity/TitrationConforms to pharmacopeial standards.
ConcentrationTitration95-98%

In-process controls are essential for monitoring the progress of the reaction and ensuring it proceeds to completion while minimizing the formation of by-products. Regular sampling and analysis at critical stages of the synthesis of "this compound" allow for timely adjustments to reaction parameters.

Process StageTestMethodologyAcceptance Criteria
Esterification ReactionReaction CompletionHigh-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)Starting material (3-(oxan-4-yl)propanoic acid) ≤ 2.0%
Work-up and ExtractionpH of Aqueous LayerpH Meter6.5 - 7.5
Solvent RemovalResidual Solvent ContentHeadspace Gas Chromatography (HS-GC)Conforms to ICH Q3C guidelines.
Purification (e.g., Distillation)Purity of Distillate FractionsGas Chromatography (GC)Main peak area ≥ 99.0%
TestMethodologyAcceptance Criteria
AppearanceVisual InspectionClear, colorless to pale yellow liquid.
IdentityFTIR SpectroscopyThe infrared absorption spectrum conforms to the reference spectrum.
¹H NMR and ¹³C NMR SpectroscopyThe chemical shifts and coupling constants are consistent with the structure of this compound.
Purity (Assay)Gas Chromatography (GC-FID)≥ 99.0%
Related SubstancesGas Chromatography (GC-FID) or High-Performance Liquid Chromatography (HPLC)Individual impurity ≤ 0.10%, Total impurities ≤ 0.50%
Water ContentKarl Fischer Titration≤ 0.2%
Residual SolventsHeadspace Gas Chromatography (HS-GC)Meets ICH Q3C limits.
Heavy MetalsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)≤ 10 ppm

A critical aspect of quality assurance is the identification and quantification of potential impurities. For "this compound," impurities can arise from the starting materials, side reactions, or degradation.

Potential process-related impurities could include:

Unreacted Starting Materials: 3-(oxan-4-yl)propanoic acid and methanol.

By-products of Esterification: Dimerization or polymerization products of the starting materials under acidic conditions.

Impurities from Raw Materials: Any impurities present in the starting materials that may carry through the synthesis.

The impurity profile of each batch should be carefully documented and monitored to ensure consistency and to identify any new or unexpected impurities that may arise.

To establish a shelf-life and appropriate storage conditions, stability studies are conducted on representative batches of "this compound." These studies involve storing samples under various temperature and humidity conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. The samples are then tested at regular intervals to monitor for any degradation or changes in purity.

ConditionTime PointsTests
Long-term: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 monthsAppearance, Purity (Assay), Related Substances, Water Content
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

By implementing these rigorous quality control and assurance protocols, manufacturers can ensure the consistent production of high-quality "this compound" that meets all necessary regulatory and quality standards.

Environmental Fate and Green Chemistry Considerations of Methyl 3 Oxan 4 Yl Propanoate

Environmental Distribution and Mobility Studies

The distribution and mobility of a chemical in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

The adsorption of a chemical to soil and sediment particles affects its mobility and bioavailability. Compounds with high adsorption coefficients (Koc) are less mobile and tend to remain in the soil or sediment, while those with low Koc values are more likely to leach into groundwater.

The adsorption of organic compounds to soil is often described by Freundlich or Langmuir isotherms. Key factors influencing adsorption include the organic carbon content of the soil, clay content, and pH. For a molecule like Methyl 3-(oxan-4-yl)propanoate, which has both polar (ester and ether groups) and non-polar (alkyl chain and ring structure) characteristics, its adsorption behavior would be complex.

Without experimental data, the soil organic carbon-water partitioning coefficient (Koc) can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models, such as those available in the EPI Suite™ software from the U.S. Environmental Protection Agency, predict environmental fate properties based on a chemical's structure epa.govepa.gov. Based on its structure, this compound is expected to have a low to moderate Koc value, suggesting it may have moderate mobility in soil.

Volatilization from water surfaces and soil is another important environmental distribution pathway. A compound's tendency to volatilize is determined by its vapor pressure and water solubility (Henry's Law Constant).

Predictive models can provide estimates for these properties. It is anticipated that this compound will have a moderate water solubility and a relatively low vapor pressure, suggesting that volatilization from water and soil surfaces may not be a dominant environmental fate process.

Table 3: Estimated Physicochemical Properties and Environmental Distribution

PropertyEstimated Value/BehaviorImplication for Environmental Distribution
Water SolubilityModeratePotential for transport in aqueous environments.
Vapor PressureLow to ModerateLimited volatilization from water and soil.
Soil Adsorption Coefficient (Koc)Low to Moderate (Estimated)Moderate mobility in soil; potential for leaching.

Note: The values in this table are estimations based on the chemical structure and data from analogous compounds, as specific experimental data for this compound is not publicly available.

Principles of Sustainable Synthesis and Waste Management

Waste Minimization and By-product Utilization Strategies:Information regarding waste streams generated during the synthesis of this compound is not available. This includes a lack of data on potential by-products, as well as any strategies that may have been developed for their minimization, recycling, or utilization.

Without dedicated research into these aspects of this compound, its environmental footprint and its alignment with the principles of green chemistry remain unknown. Further investigation and publication of research findings are necessary to enable a proper assessment of its sustainability profile.

Future Research Directions and Concluding Perspectives

Identification of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for Methyl 3-(oxan-4-yl)propanoate is a key area for future research. Current synthetic strategies often rely on classical esterification methods which, while reliable, may not be the most atom-economical or environmentally benign. gcsescience.comceon.rs Future investigations could focus on catalytic processes that minimize waste and energy consumption.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, the coupling of a suitable organometallic reagent derived from oxane with a methyl acrylate (B77674) derivative could provide a direct and modular route to the target molecule. Research into catalysts that can operate under mild conditions and with high turnover numbers will be crucial for the economic viability of such processes.

Another area of exploration is the application of biocatalysis. Enzymes, such as lipases, could be employed for the esterification of 3-(oxan-4-yl)propanoic acid with methanol (B129727). This approach offers the potential for high selectivity and operation under ambient conditions, contributing to a greener synthesis. rsc.org The immobilization of these enzymes on solid supports could further enhance their reusability and stability, making the process more suitable for industrial-scale production.

Exploration of Unconventional Chemical Reactivity

Beyond its fundamental properties, the exploration of unconventional chemical reactivity of this compound could unveil new synthetic possibilities. The propanoate ester moiety is known to undergo hydrolysis under acidic or basic conditions, but its reactivity can be further exploited. fiveable.meexam-corner.com For example, its enolate, formed under basic conditions, could participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) additions or Claisen condensations, to create more complex molecular architectures.

The oxane ring, while generally stable, possesses an oxygen atom with lone pairs of electrons that can act as a hydrogen bond acceptor or a Lewis base. Investigating the influence of the oxane ring on the reactivity of the ester group, and vice versa, could lead to the discovery of novel intramolecular reactions or neighboring group participation effects. The conformational flexibility of the six-membered ring could also play a significant role in directing the stereochemical outcome of reactions at the side chain.

Furthermore, the activation of C-H bonds within the oxane ring presents a challenging yet potentially rewarding area of research. The development of catalysts capable of selectively functionalizing these otherwise inert bonds would open up new avenues for the derivatization of this compound, allowing for the introduction of new functional groups and the synthesis of a diverse range of analogues.

Integration of Advanced Characterization Techniques

A thorough understanding of the structure and properties of this compound relies on the application of a suite of advanced characterization techniques. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential structural information, more sophisticated methods can offer deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, especially for complex derivatives. Solid-state NMR could provide information on the compound's structure and dynamics in the solid phase.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to elucidate fragmentation pathways, which is crucial for structural confirmation and for identifying the compound in complex mixtures. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

Table 1: Hypothetical Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 3.67 (s, 3H), 2.35 (t, J=7.5 Hz, 2H), 1.75-1.60 (m, 3H), 1.55-1.40 (m, 2H), 1.35-1.20 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz)δ 174.2, 51.5, 36.8, 32.5, 31.8, 28.9
HRMS (ESI) m/z calculated for C₉H₁₆O₃Na [M+Na]⁺: 195.0997, Found: 195.0995

Deeper Insights from Multiscale Computational Modeling

Multiscale computational modeling offers a powerful tool to complement experimental studies and provide a deeper understanding of the behavior of this compound at the molecular level. researchgate.netresearchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict its geometric structure, vibrational frequencies, and electronic properties with high accuracy. These calculations can also be used to investigate reaction mechanisms and predict the regioselectivity and stereoselectivity of chemical transformations.

Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the molecule. The oxane ring can adopt various conformations, such as chair and boat forms, and MD simulations can determine the relative populations of these conformers and the energy barriers for their interconversion. researchgate.net This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Furthermore, computational models can be used to predict macroscopic properties, such as solubility, viscosity, and boiling point. Coarse-grained models can be employed to study the behavior of large ensembles of molecules, providing insights into the bulk properties of the material and its interactions with other substances.

Innovation in Non-Biological Material and Chemical Applications

The unique combination of a polar oxane ring and a flexible ester side chain suggests that this compound could find applications in various non-biological materials. Its properties as a solvent, plasticizer, or building block for polymers are areas ripe for exploration. The tetrahydropyran (B127337) motif is found in various natural products and is used as a protecting group in organic synthesis, indicating its chemical stability and potential for broader applications. wikipedia.orgchemicalbook.com

As a specialty solvent, its polarity and hydrogen bonding capability could be tuned by modifying the side chain, making it suitable for specific applications in coatings, inks, or cleaning formulations. researchgate.net Its potential as a biodegradable and low-toxicity solvent could be a significant advantage over conventional petroleum-based solvents. rsc.org

In polymer chemistry, this compound could serve as a monomer or a comonomer in the synthesis of polyesters. The presence of the oxane ring could impart unique thermal and mechanical properties to the resulting polymers. These materials could find applications as biodegradable plastics or as components in advanced drug delivery systems. wikipedia.org

Continued Research into Sustainable Production and Environmental Impact Mitigation

Ensuring the sustainable production and minimizing the environmental impact of this compound are critical for its long-term viability. Future research should focus on developing manufacturing processes that utilize renewable feedstocks and employ green chemistry principles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(oxan-4-yl)propanoate?

  • Methodology : Multicomponent reactions (MCRs) are effective for synthesizing structurally similar β-keto esters. For example, substituted methyl propanoates can be synthesized via tandem Knoevenagel-Michael reactions using 3-hydroxy-4H-chromen-4-one derivatives and methyl acrylate in the presence of catalytic piperidine . Alternative routes include nucleophilic substitution of oxan-4-yl derivatives with methyl propanoate precursors under reflux conditions (e.g., THF, 60°C, 12 h), followed by purification via column chromatography .
  • Key Considerations : Optimize solvent polarity and catalyst loading to improve yield. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).

Q. How can the structure of this compound be verified experimentally?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm bond lengths, angles, and stereochemistry. For example, related esters (e.g., Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate) were characterized using Mo Kα radiation (λ = 0.71073 Å) at 100 K .
  • NMR spectroscopy : Use ¹H and ¹³C NMR to identify functional groups. Typical shifts for oxan-4-yl protons appear at δ 3.40–4.10 ppm (multiplet), while the ester carbonyl resonates at δ 170–175 ppm in ¹³C NMR .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use OV/AG/P99 respirators for aerosolized particles .
  • Waste disposal : Segregate organic waste in halogenated solvent containers and avoid aqueous discharge. Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like temperature (40–80°C), solvent (DMF vs. THF), and catalyst (e.g., 1–5 mol% DBU) in a factorial design. Analyze results using ANOVA to identify significant factors .
  • Kinetic studies : Use in-situ FTIR to monitor esterification rates. For example, track carbonyl peak intensity at 1740 cm⁻¹ to determine reaction completion .

Q. How should researchers address discrepancies in spectroscopic data during structure elucidation?

  • Methodology :

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian 16 at the B3LYP/6-31G* level). Discrepancies in coupling constants may indicate conformational flexibility .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₄O₄ for this compound) with <2 ppm error .

Q. What strategies mitigate side reactions during functionalization of the oxan-4-yl group?

  • Methodology :

  • Protecting groups : Temporarily block reactive hydroxyl or ether sites using TBDMS-Cl or acetyl groups. Deprotect with TBAF or aqueous HCl post-synthesis .
  • Low-temperature reactions : Conduct nucleophilic substitutions at –20°C to suppress elimination pathways. Use polar aprotic solvents (e.g., DCM) to stabilize intermediates .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound under acidic conditions?

  • Methodology :

  • Controlled degradation studies : Expose the compound to pH 2–6 buffers at 25°C. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient). Conflicting data may arise from trace metal impurities accelerating hydrolysis; pre-treat solvents with Chelex resin to chelate ions .
  • Isolation of degradation products : Use LC-MS to identify byproducts (e.g., oxan-4-yl carboxylic acid or methyl propanoate derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.